Ethyl 4-(bromomethyl)nicotinate
Description
Ethyl 4-(bromomethyl)nicotinate is a brominated pyridine derivative with a methyl ester group at the 3-position and a bromomethyl substituent at the 4-position of the pyridine ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromomethyl group, which facilitates nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
ethyl 4-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMNTCUCJUOFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524475 | |
| Record name | Ethyl 4-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344408-87-3 | |
| Record name | Ethyl 4-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(bromomethyl)nicotinate can be synthesized through a multi-step process starting from nicotinic acid. The general synthetic route involves:
Esterification: Nicotinic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.
Bromination: The ethyl nicotinate is then brominated at the 4-position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(bromomethyl)nicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles (e.g., amines, thiols, and alkoxides) to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Carried out in aqueous or mixed solvent systems under reflux.
Major Products:
Nucleophilic Substitution: Various substituted nicotinates depending on the nucleophile used.
Reduction: Ethyl 4-methylnicotinate.
Oxidation: Ethyl 4-carboxynicotinate.
Scientific Research Applications
Ethyl 4-(bromomethyl)nicotinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of substituted nicotinates and pyridines.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmacologically active compounds, including those with anti-inflammatory and antimicrobial properties.
Biological Studies: Utilized in the study of nicotinic acid derivatives and their biological activities, including their roles as enzyme inhibitors or receptor ligands.
Industrial Applications: Potential use in the development of agrochemicals and materials science due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism of action of ethyl 4-(bromomethyl)nicotinate largely depends on its use and the context of its application. In medicinal chemistry, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules, potentially leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Substituent Position and Reactivity
- This compound : The bromomethyl group at the 4-position of the pyridine ring enhances electrophilicity, making it a prime candidate for SN2 reactions or metal-catalyzed couplings.
- Methyl 5-(bromomethyl)nicotinate (vi): Synthesized via radical bromination, this compound has bromine at the 5-position.
- Ethyl 6-(bromomethyl)nicotinate : With bromine at the 6-position, this compound (similarity score 0.89 to this compound) may exhibit distinct regioselectivity in reactions due to electronic effects from the ester group at the 3-position .
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing solubility and bioavailability. For example, Methyl 6-(bromomethyl)nicotinate (similarity score 0.86) may have lower membrane permeability compared to its ethyl counterparts, affecting its utility in drug delivery .
Key Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 4-(bromomethyl)nicotinate is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural characteristics, particularly the presence of a bromomethyl group, enhance its reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is derived from nicotinic acid, featuring an ethyl ester and a bromomethyl substituent at the 4-position of the pyridine ring. The molecular formula is C₉H₁₁BrN₁O₂. The bromomethyl group serves as an electrophile, facilitating nucleophilic substitution reactions which are crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves two main steps:
- Esterification : Nicotinic acid is esterified with ethanol using a strong acid catalyst (e.g., sulfuric acid) to produce ethyl nicotinate.
- Bromination : Ethyl nicotinate is subsequently brominated at the 4-position using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under reflux conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles (amines, thiols, alkoxides), leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This property is exploited in drug development for creating new pharmacologically active compounds.
- Enzyme Inhibition : Research indicates that derivatives of nicotinic acid can act as enzyme inhibitors. This compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on these proteins.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. For instance, it has shown promising activity against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis through enzyme inhibition mechanisms .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. It has been noted that compounds with similar structures exhibit inhibitory effects on inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that derivatives containing bromomethyl groups exhibit enhanced inhibition of histone deacetylases (HDACs), which are critical in cancer biology. This compound was found to significantly reduce HDAC activity in vitro, suggesting potential as a therapeutic agent in cancer treatment .
- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, supporting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl Nicotinate | Ethyl ester of nicotinic acid | Less reactive than brominated derivatives |
| Methyl 6-(bromomethyl)nicotinate | Bromomethyl substitution at the 6-position | Similar reactivity patterns; used in HDAC studies |
| 4-(Bromomethyl)nicotinic acid | Free acid form | More acidic; less lipophilic compared to esters |
This compound stands out due to its combination of reactivity from the bromomethyl group and favorable lipophilicity from the ethyl ester, making it advantageous for various synthetic and biological applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
